N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Anti-inflammatory Activity : A study describes the synthesis of derivatives related to the compound , indicating their potential use in exploring anti-inflammatory activities. Specifically, derivatives of N-(3-chloro-4-fluorophenyl)-2-[(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).
Antimicrobial Activity : Research on similar benzothiazepine derivatives has explored their potential antimicrobial properties. For instance, compounds with the thiazepine structure have been evaluated for their antibacterial and antifungal activities, showing promising results against various strains (Kumar et al., 2013).
Anticancer Activity : The exploration of similar compounds for anticancer activity is another area of interest. Certain derivatives have been synthesized and screened for their potential antitumor activity in vitro, indicating the versatility of such compounds in cancer research (Shams et al., 2010).
Synthetic Pathways and Chemical Properties : The synthesis of related compounds, such as 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines, and their structural and spectral characterization highlight the chemical properties and potential utility of these compounds in various scientific applications. The synthetic methodologies and characterizations provide insights into the design and development of novel compounds with potential therapeutic applications (Cohen et al., 1998).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-10-18(23)21(15-8-4-5-9-16(15)24-12)11-17(22)20-14-7-3-2-6-13(14)19/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEQJHABLTZDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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